

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 3-Iodophthalate

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Compound of Interest

Compound Name: *Dimethyl 3-iodophthalate*

Cat. No.: *B008751*

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Abstract

Dimethyl 3-iodophthalate is an aromatic organic compound with potential applications in organic synthesis, materials science, and as an intermediate in the development of novel pharmaceutical agents. Its utility is intrinsically linked to its physicochemical properties, which dictate its reactivity, solubility, and compatibility with other substances. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Dimethyl 3-iodophthalate**. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines established chemical principles with data from analogous compounds to present a robust predictive profile. It includes a detailed, field-proven protocol for its synthesis, methodologies for the experimental determination of its key properties, and an in-depth analysis of its expected spectral characteristics. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.

Chemical Identity and Structure

Dimethyl 3-iodophthalate, also known as dimethyl 3-iodobenzene-1,2-dicarboxylate, is a disubstituted benzene derivative. The molecule features two methyl ester groups at positions 1 and 2, and an iodine atom at position 3 of the aromatic ring.

Table 1: Chemical Identity of **Dimethyl 3-iodophthalate**

Identifier	Value	Source
IUPAC Name	dimethyl 3-iodobenzene-1,2-dicarboxylate	-
CAS Number	58119-59-0	[1] (--INVALID-LINK--)
Molecular Formula	C ₁₀ H ₉ IO ₄	[1] (--INVALID-LINK--)
Molecular Weight	320.08 g/mol	[1] (--INVALID-LINK--)
Canonical SMILES	<chem>COC(=O)C1=C(C(=O)OC)C(I)=CC=C1</chem>	-
InChIKey	ULNMLTNBMOVVPA-UHFFFAOYSA-N	[1] (--INVALID-LINK--)

Synthesis of Dimethyl 3-Iodophthalate

The synthesis of **Dimethyl 3-iodophthalate** can be efficiently achieved through a two-step process starting from 3-aminophthalic acid. The first step involves the esterification of the carboxylic acid groups, followed by a Sandmeyer reaction to replace the amino group with iodine.

Step 1: Esterification of 3-Aminophthalic Acid to Dimethyl 3-Aminophthalate

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, is a reliable method.[\[2\]](#)
[\[3\]](#)

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminophthalic acid (1 equivalent) in methanol (10-20 equivalents, serving as both reactant and solvent).

- **Catalyst Addition:** Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension. The addition should be done cautiously as the reaction is exothermic.
- **Reflux:** Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
- **Neutralization and Extraction:** Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The crude Dimethyl 3-aminophthalate is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield the pure product.

Step 2: Sandmeyer Reaction of Dimethyl 3-Aminophthalate to Dimethyl 3-Iodophthalate

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.^{[4][5][6]} This protocol outlines the conversion of the amino group in Dimethyl 3-aminophthalate to an iodo group.

Protocol:

- **Diazotization:**
 - In a beaker cooled in an ice-salt bath (0-5 °C), dissolve Dimethyl 3-aminophthalate (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
 - Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper.
- **Iodination:**

- In a separate flask, dissolve potassium iodide (1.2 equivalents) in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
- Reaction Completion and Work-up:
 - Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
 - Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
 - Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to remove any excess iodine), water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude **Dimethyl 3-iodophthalate** can be purified by recrystallization from a solvent such as ethanol or methanol to afford the final product.^{[7][8]}

Predicted Physicochemical Properties

While direct experimental data for **Dimethyl 3-iodophthalate** is scarce, its properties can be reliably predicted based on its structure and comparison with analogous compounds like dimethyl phthalate and other iodinated aromatic esters.^{[9][10]}

Table 2: Predicted Physicochemical Properties of **Dimethyl 3-iodophthalate**

Property	Predicted Value/Behavior	Rationale and Comparative Insights
Physical State	White to off-white crystalline solid	Similar to other substituted dimethyl phthalates.
Melting Point	70-80 °C	The introduction of a large, polarizable iodine atom is expected to increase the melting point compared to dimethyl phthalate (m.p. 5-6 °C) due to stronger intermolecular forces.
Boiling Point	> 300 °C (at atmospheric pressure)	The high molecular weight and polarity suggest a high boiling point. It is likely to decompose before boiling at atmospheric pressure.
Solubility	Insoluble in water. Soluble in common organic solvents such as acetone, ethyl acetate, dichloromethane, and chloroform. Sparingly soluble in alcohols like methanol and ethanol.	The ester groups provide some polarity, but the large, nonpolar iodinated benzene ring dominates, leading to low water solubility. The "like dissolves like" principle suggests solubility in organic solvents.
Density	> 1.2 g/cm ³	The presence of the heavy iodine atom will significantly increase the density compared to dimethyl phthalate (1.19 g/cm ³).
pKa	Not applicable	The molecule does not have any readily ionizable protons.

Experimental Determination of Physicochemical Properties

The following are standard, field-proven protocols for the experimental determination of the key physicochemical properties of a novel organic compound like **Dimethyl 3-iodophthalate**.

Melting Point Determination

Principle: The melting point is a key indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.^{[4][5]}

Protocol:

- Finely powder a small amount of dry, purified **Dimethyl 3-iodophthalate**.
- Pack the powder into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a calibrated melting point apparatus.
- Heat the sample rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last crystal melts (T_2). The melting range is T_1 - T_2 .

Boiling Point Determination (Under Reduced Pressure)

Principle: For high-boiling compounds that may decompose at atmospheric pressure, the boiling point is determined under reduced pressure.

Protocol:

- Place a small amount of **Dimethyl 3-iodophthalate** in a small-scale distillation apparatus.
- Introduce a boiling chip and connect the apparatus to a vacuum pump with a manometer to measure the pressure.
- Gradually heat the sample while monitoring the pressure.

- Record the temperature at which the liquid boils and a steady reflux is observed.
- Record the corresponding pressure. The boiling point at a specific reduced pressure is thus determined.

Solubility Determination

Principle: The solubility of a compound in various solvents provides insights into its polarity and potential for use in different applications.[6]

Protocol:

- In a series of small test tubes, add approximately 10 mg of **Dimethyl 3-iodophthalate**.
- To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) in small portions with vigorous shaking.
- Observe and record whether the compound is soluble, sparingly soluble, or insoluble at room temperature.
- For sparingly soluble samples, gentle heating can be applied to assess solubility at elevated temperatures.

Predicted Spectral Data and Interpretation

The structural features of **Dimethyl 3-iodophthalate** give rise to characteristic signals in various spectroscopic analyses.

¹H NMR Spectroscopy

Predicted Spectrum:

- Aromatic Protons (3H): A complex multiplet pattern in the range of δ 7.5-8.0 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the iodo and ester groups.
- Methyl Protons (6H): Two distinct singlets for the two methyl ester groups, likely in the range of δ 3.8-4.0 ppm. The different chemical environments of the two ester groups may lead to

slightly different chemical shifts.

¹³C NMR Spectroscopy

Predicted Spectrum:

- Carbonyl Carbons (2C): Two signals in the range of δ 165-170 ppm.
- Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 120-140 ppm). The carbon bearing the iodine atom will show a signal at a lower field (around δ 90-100 ppm).
- Methyl Carbons (2C): Two signals around δ 52-55 ppm.

Infrared (IR) Spectroscopy

Predicted Spectrum:

- C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm^{-1} .
- C-O Stretch (Ester): Two bands in the region of 1250-1300 cm^{-1} and 1100-1150 cm^{-1} .
- Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm^{-1} region.
- Aromatic C-H Stretch: A weak absorption band above 3000 cm^{-1} .
- C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm^{-1} .

Mass Spectrometry (MS)

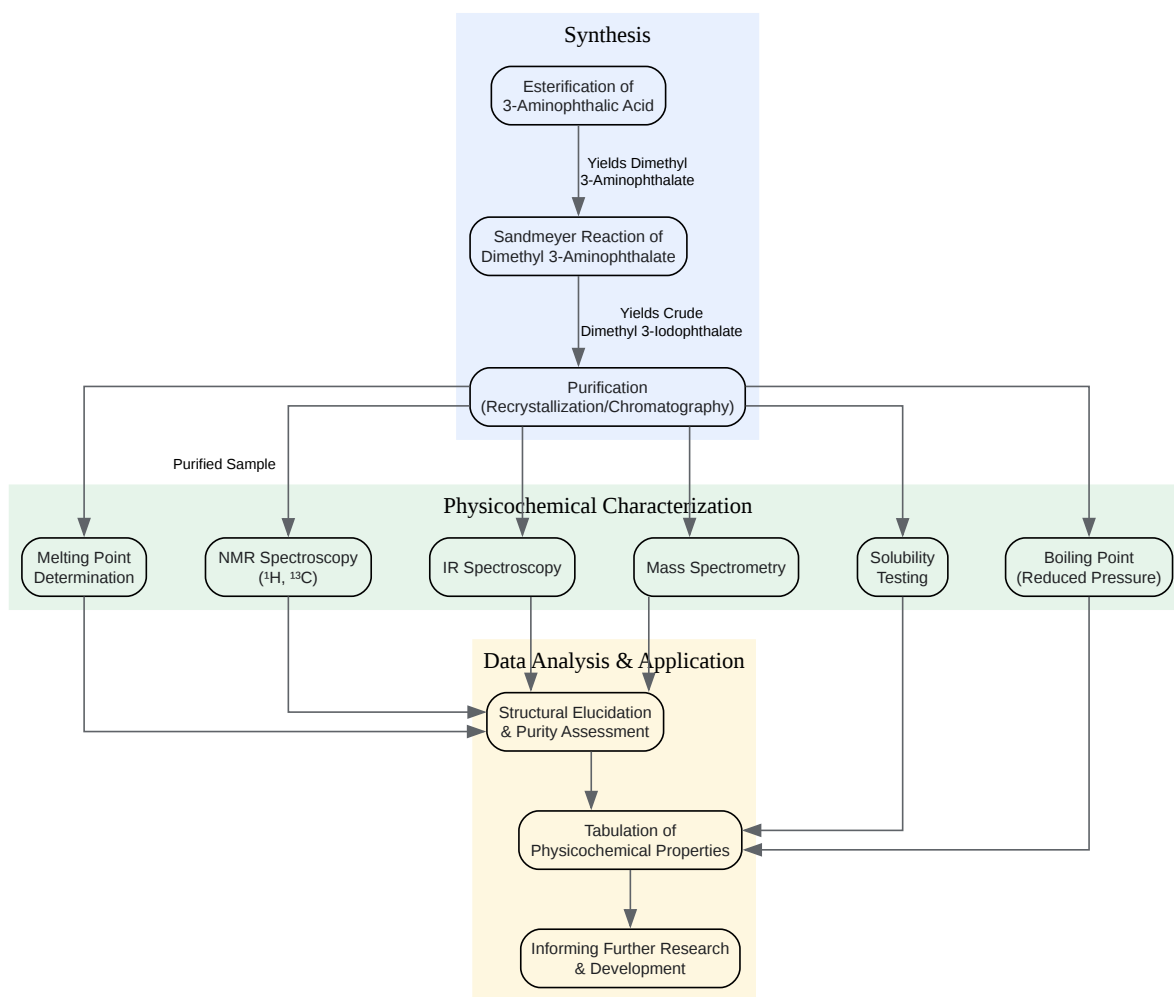
Predicted Spectrum:

- Molecular Ion (M^+): A prominent peak at $m/z = 320$, corresponding to the molecular weight of the compound.
- Isotope Peak ($M+1$): An isotope peak for ¹³C.
- Key Fragmentation Peaks:
 - Loss of a methoxy group ($-\text{OCH}_3$) to give a peak at $m/z = 289$.

- Loss of a methoxycarbonyl group ($-\text{COOCH}_3$) to give a peak at $m/z = 261$.
- A peak at $m/z = 163$, characteristic of many dimethyl phthalates, corresponding to the loss of both methoxy groups and the iodine atom.[\[11\]](#)[\[12\]](#)

Workflow and Logical Relationships

The determination and understanding of the physicochemical properties of **Dimethyl 3-iodophthalate** follow a logical workflow, from synthesis to characterization and data interpretation.



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Caption: Workflow for the Synthesis and Physicochemical Characterization of **Dimethyl 3-iodophthalate**.

Safety and Handling

While a specific safety data sheet for **Dimethyl 3-iodophthalate** with comprehensive toxicological data is not readily available, it should be handled with the care appropriate for a novel, halogenated aromatic compound.

- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide provides a detailed predictive overview of the physicochemical properties of **Dimethyl 3-iodophthalate**, a compound for which direct experimental data is not widely published. By leveraging established synthetic methodologies and principles of physical organic chemistry, this document offers a solid foundation for researchers. The provided protocols for synthesis and characterization are robust and based on well-understood chemical transformations and analytical techniques. It is anticipated that this guide will facilitate further research and application of **Dimethyl 3-iodophthalate** in various scientific and industrial fields. As more experimental data becomes available, this guide can be updated to provide an even more precise characterization of this compound.

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